molecular formula C11H13FO B12088830 1-(3-Fluorophenyl)cyclopentan-1-ol

1-(3-Fluorophenyl)cyclopentan-1-ol

Cat. No.: B12088830
M. Wt: 180.22 g/mol
InChI Key: VTJTVOBTIKCAKQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H13FO It consists of a cyclopentane ring substituted with a hydroxyl group and a fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)cyclopentan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-fluorobenzylmagnesium chloride in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products Formed

Scientific Research Applications

1-(3-Fluorophenyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorophenyl group can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)cyclopentan-1-ol
  • 1-(4-Fluorophenyl)cyclopentan-1-ol
  • 1-(3-Bromophenyl)cyclopentan-1-ol

Uniqueness

1-(3-Fluorophenyl)cyclopentan-1-ol is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13FO/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8,13H,1-2,6-7H2

InChI Key

VTJTVOBTIKCAKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

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